Although no direct synthesis of 4-Bromo-2-methylquinolin-3-ol is described in the provided papers, several publications detail the synthesis of closely related compounds. One common approach involves the bromination of substituted quinoline derivatives. For instance, 4-bromo-1-phenylpyrazol-3-ol can be synthesized by treating 1-phenylpyrazol-3-ol with bromine under controlled conditions [ [] ]. This suggests a possible route for synthesizing 4-Bromo-2-methylquinolin-3-ol by brominating 2-methylquinolin-3-ol.
Another approach utilizes multi-step reactions starting with commercially available compounds. For example, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles begins with 2,4-dibromothiazole, which undergoes various cross-coupling reactions to introduce desired substituents [ [] ]. A similar strategy, employing different starting materials and reaction conditions, could be adopted for synthesizing 4-Bromo-2-methylquinolin-3-ol.
The mechanism of action for these compounds involves the inhibition of tyrosine kinase activity of EGFR. For instance, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) has been shown to be a potent inhibitor, binding competitively at the ATP site of the EGFR with an IC50 of 0.025 nM1. The structure-activity relationship studies indicate that certain substituents can induce a conformational change in the receptor upon binding, which can significantly enhance inhibitory activity1. Similarly, a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles have been evaluated as inhibitors of both MLCK and EGFR, with the inhibitory effect being dependent on the substituents at the 7-position of the isoquinoline scaffold3.
In the field of cancer research, the analogs of 4-Bromo-2-methylquinolin-3-ol have shown promise as potential inhibitors of EGFR tyrosine kinase. The cytotoxicity of these compounds against cancer cell lines such as MCF-7 and HeLa has been evaluated, with some derivatives exhibiting significant cytotoxicity and selectivity against HeLa cells2. The most active compounds have demonstrated a moderate to significant inhibitory effect against EGFR-TK, which is crucial for the development of new anticancer agents2.
The synthesis of bromo-substituted quinolines and isoquinolines is also of interest in the field of synthetic chemistry. For example, the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines has been reported, providing access to bromonium ylides through the intramolecular reaction of a benzyl bromide and an α-imino carbene4. This method represents a novel approach to constructing highly functionalized isoquinoline derivatives, which can be further explored for various applications in medicinal chemistry and drug design.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2